5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate
Overview
Description
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The chemical structure of 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate lends itself to various synthesis processes and derivative formations. For instance, Lever et al. (1993) explored the regioselective metalation of related structures, such as 2-diethylaminooxazolo[4, 5-b]pyridine, which is crucial for creating a range of substituted derivatives (Lever, Werblood, & Russell, 1993). Additionally, Shatsauskas et al. (2017) detailed a method for synthesizing derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, which could be relevant due to the structural similarities (Shatsauskas et al., 2017).
Coordination Behavior and Structural Analysis
The study of the coordination behavior and structural analysis of related compounds provides insights into potential applications in materials science and chemistry. Garza-Ortiz et al. (2013) investigated the oxidative cyclization of compounds structurally similar to this compound, revealing information about their molecular structures and stability (Garza-Ortiz et al., 2013).
Microwave-Assisted Synthesis
Advanced synthesis methods, such as microwave-assisted synthesis, have been applied to structurally related compounds. Youssef et al. (2012) reported on the synthesis of various compounds using microwave techniques, offering a more efficient and time-saving approach. This method could potentially be applied to the synthesis of this compound and its derivatives (Youssef, Azab, & Youssef, 2012).
Cardiovascular Applications
While avoiding specifics on drug use and dosage, it's notable that related structures have been studied for potential cardiovascular applications. Sato et al. (1980) synthesized compounds with structural similarities and assessed their coronary vasodilating and antihypertensive activities, indicating possible relevance in cardiovascular research (Sato et al., 1980).
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-6-5-8-9(7-15)19-10(14-8)11(16)18-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYESYHOXEPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591228 | |
Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-74-0 | |
Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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